Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide
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Overview
Description
Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide is a complex organic compound that features a benzimidazole moiety, a benzoate ester, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the trimethyl groups.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl benzoate.
Coupling Reaction: The benzimidazole derivative is coupled with the methyl benzoate derivative through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Iodination: Finally, the compound is treated with an iodide source, such as sodium iodide, to introduce the iodide ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the benzoate ester group, converting it to the corresponding alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.
Major Products
Oxidation: Products include oxidized benzimidazole derivatives.
Reduction: Products include the corresponding alcohols.
Substitution: Products include substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The iodide ion can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
- 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide is unique due to the presence of both a benzimidazole moiety and a benzoate ester in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O4.HI/c1-14-9-19-20(10-15(14)2)23(13-22(19)3)11-17(24)12-27-18-7-5-16(6-8-18)21(25)26-4;/h5-10,13,17,24H,11-12H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNHXEPBULMOEL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3=CC=C(C=C3)C(=O)OC)O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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